molecular formula C14H24N2O4 B8098625 Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate

Cat. No.: B8098625
M. Wt: 284.35 g/mol
InChI Key: XTAVVWXELPHGMU-UHFFFAOYSA-N
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Description

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate: is a synthetic organic compound with a complex spirocyclic structure It is characterized by the presence of a tert-butyl ester group, an oxo group, and a diazaspiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or modify existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, using reagents like sodium borohydride (NaBH₄).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Introduction of additional oxo groups or conversion to carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of new esters, amides, or thioesters

Scientific Research Applications

Chemistry

In chemistry, Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate involves its interaction with specific molecular targets. The oxo and diazaspiro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-11-Carboxylate
  • Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxamide

Uniqueness

Tert-Butyl 10-Oxo-8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 10-oxo-8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-5-14(9-16)8-15-11(17)7-19-10-14/h4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAVVWXELPHGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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